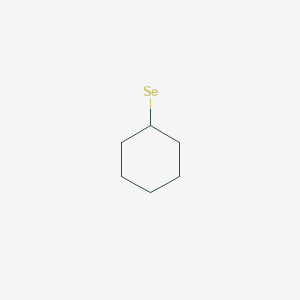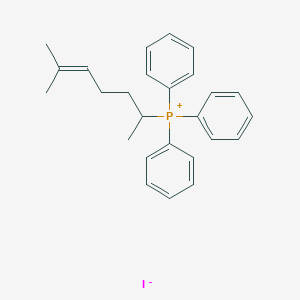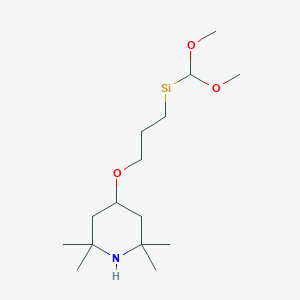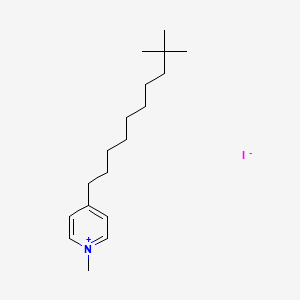silane CAS No. 115162-93-1](/img/structure/B14308830.png)
[3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is an organosilicon compound characterized by the presence of a cyclopentadienyl ring substituted with a dimethoxyethyl group and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadienyl anion attacks the silicon atom of trimethylsilyl chloride, forming the desired product.
Reaction Conditions:
Reagents: Cyclopentadiene, trimethylsilyl chloride, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethoxyethyl group, potentially converting it to a simpler alkyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Oxidized cyclopentadienyl derivatives.
Reduction: Reduced forms of the dimethoxyethyl group.
Substitution: Cyclopentadienyl derivatives with various substituents replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
While specific biological applications may be limited, the compound’s derivatives could potentially serve as intermediates in the synthesis of biologically active molecules. Research into its biological activity and potential medicinal applications is ongoing.
Industry
In the materials science industry, this compound can be used in the development of novel materials with unique properties. Its organosilicon nature makes it a candidate for use in the production of silicon-based polymers and resins.
Wirkmechanismus
The mechanism by which 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the formation of new bonds. The cyclopentadienyl ring can participate in various pericyclic reactions, such as Diels-Alder reactions, due to its conjugated diene structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyltrimethylsilane: Lacks the dimethoxyethyl group, making it less versatile in certain synthetic applications.
Trimethylsilylcyclopentadiene: Similar structure but without the dimethoxyethyl substitution.
Uniqueness
The presence of both the dimethoxyethyl group and the trimethylsilyl group in 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane provides a unique combination of reactivity and stability. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Conclusion
3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is a compound of significant interest in various scientific fields due to its unique structural features and versatile reactivity. Its applications in organic synthesis, materials science, and potentially in biology and medicine make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
115162-93-1 |
|---|---|
Molekularformel |
C12H22O2Si |
Molekulargewicht |
226.39 g/mol |
IUPAC-Name |
[3-(2,2-dimethoxyethyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C12H22O2Si/c1-13-12(14-2)9-10-6-7-11(8-10)15(3,4)5/h6-8,11-12H,9H2,1-5H3 |
InChI-Schlüssel |
PXHXROXCTWABFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1=CC(C=C1)[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



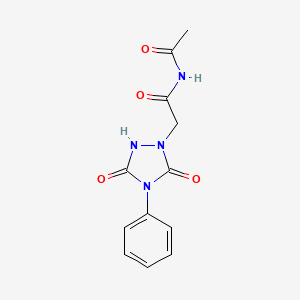
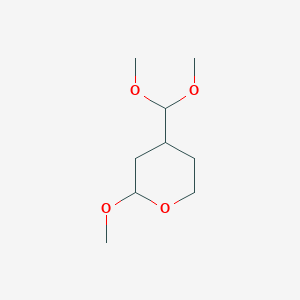
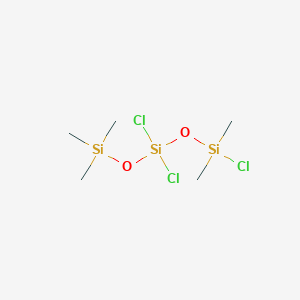
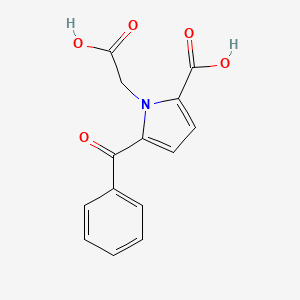
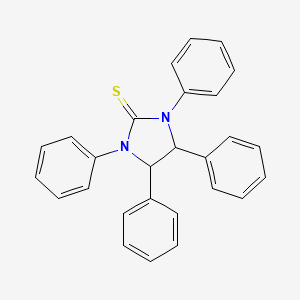
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
